AOH1160 is a small molecule compound identified as a potent inhibitor of proliferating cell nuclear antigen (PCNA), a critical protein involved in DNA replication and repair. This compound has garnered attention due to its selective cytotoxicity against various cancer cell types while exhibiting minimal toxicity to normal cells. AOH1160 operates by disrupting DNA replication processes and blocking homologous recombination-mediated DNA repair, making it a promising candidate for cancer therapy.
AOH1160 was developed through a systematic approach involving virtual screening of chemical libraries based on the known structure of the PCNA/FEN1 complex. The screening process utilized computational methods to identify compounds that bind effectively to the target protein, leading to the discovery of AOH1160 as a significant inhibitor .
AOH1160 is classified as an anticancer agent, specifically targeting the PCNA protein. Its mechanism of action involves interference with fundamental cellular processes such as DNA replication and repair, positioning it within the broader category of small-molecule inhibitors used in oncology.
The synthesis of AOH1160 involves organic chemistry techniques, primarily focusing on creating compounds that can interact with specific protein sites. The initial identification was facilitated by screening over three million drug-like compounds, where AOH1160 emerged as a lead candidate due to its favorable binding characteristics with PCNA.
The synthesis process includes:
AOH1160 has a defined molecular structure that allows it to interact with PCNA effectively. The specific binding site is delineated by residues L126 to Y133 on the PCNA protein, which is crucial for its inhibitory action.
The molecular formula and weight of AOH1160 are essential for understanding its pharmacokinetics and dynamics. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, confirming its identity and purity during synthesis .
AOH1160 undergoes several key chemical reactions that facilitate its interaction with cellular components:
The effectiveness of AOH1160 can be assessed through various assays, including thermal denaturation studies that measure the stability of the PCNA-AOH1160 complex under different conditions. Additionally, flow cytometry can be employed to analyze cell cycle distribution post-treatment with AOH1160 .
AOH1160 exerts its anticancer effects primarily by:
Research indicates that AOH1160 can selectively kill cancer cells at low micromolar concentrations while sparing non-malignant cells from significant toxicity, highlighting its potential therapeutic index .
AOH1160 is characterized by:
Key chemical properties include:
Comprehensive analyses through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry provide insights into these properties .
AOH1160 has significant potential applications in scientific research and clinical settings:
Proliferating Cell Nuclear Antigen (PCNA) is a eukaryotic DNA sliding clamp protein historically recognized as a proliferation marker but increasingly validated as a direct therapeutic target in oncology. Its central role as a scaffold protein in DNA replication and repair—interacting with >200 partner proteins via the interdomain connector loop (residues M121-Y133)—makes it indispensable for genome integrity [1] [2]. Critical validation emerged from the discovery of a cancer-associated PCNA isoform (caPCNA) that is ubiquitously expressed in malignant cells (including breast, lung, and neuroblastoma) but minimally detectable in non-malignant tissues [7]. This isoform exhibits distinct post-translational modifications that alter its electrostatic properties, resulting in an acidic isoelectric point compared to the basic isoform (nmPCNA) in normal cells [7]. Functionally, caPCNA supports error-prone DNA synthesis in cancer cells, contributing to genomic instability—a hallmark exploitable for targeted therapy [2].
Table 1: Distinctive Features of nmPCNA versus caPCNA
Characteristic | nmPCNA | caPCNA |
---|---|---|
Isoelectric Point | Basic (pI ~4.8) | Acidic (pI ~4.3) |
Expression | Non-malignant cells & tissues | Malignant cells & tumor tissues |
Structural Access | L126-Y133 region buried | L126-Y133 region surface-exposed |
Functional Role | High-fidelity DNA synthesis | Error-prone DNA replication |
Antibody studies confirmed the L126-Y133 epitope’s accessibility exclusively in caPCNA, enabling selective molecular targeting without disrupting PCNA functions in healthy cells [7]. This cancer-specific accessibility established PCNA as a compelling vulnerability for rational drug design.
The structural divergence between caPCNA and nmPCNA centers on the interdomain connector loop, particularly residues L126-Y133. In nmPCNA, this region is buried within the protein core, limiting solvent accessibility. In caPCNA, post-translational modifications (e.g., phosphorylation or ubiquitination) induce conformational changes that expose L126-Y133, creating a surface-accessible hydrophobic pocket adjacent to the PIP-box binding site [1] [7]. Crystallographic analyses revealed that this exposed region serves as a docking site for proteins involved in DNA repair pathways (e.g., Pol δ, FEN1), which are hyperactive in cancer cells [1] [9].
The caPCNA-specific pocket’s hydrophobicity and topology provided a template for designing small molecules that sterically occlude partner protein binding. Mutagenesis studies demonstrated that residues I128, A129, and G132 within this pocket are critical for maintaining its conformation. Disruption of this region via point mutations abolished caPCNA’s interaction with DNA polymerase δ, impairing DNA synthesis exclusively in malignant cells [7]. This affirmed the pocket’s functional significance and its suitability for isoform-selective inhibition.
The identification of AOH1160 leveraged structure-based virtual screening against the L126-Y133 pocket of caPCNA. Researchers used the Schrödinger Suite to dock >6.5 million compounds from the Albany Molecular Research Institute (AMRI) database and external vendors [2]. The screening protocol employed:
Initial screening yielded AOH39 (IC₅₀ ~5 µM), a hit compound with a naphthyl-glycine-diphenyl ether scaffold that bound the L126-Y133 pocket but lacked metabolic stability [2].
Table 2: Virtual Screening Workflow for AOH1160 Identification
Stage | Method | Output |
---|---|---|
Initial Filtering | Pharmacophore & substructure search | 8,000 compounds |
Molecular Docking | Glide (HTVS → SP → XP) | 57 prioritized compounds |
Free Energy Refinement | Prime/MM-GBSA | AOH39 (lead compound) |
To optimize AOH39, molecular dynamics (MD) simulations elucidated dynamic interactions within the L126-Y133 pocket. Key steps included:
These simulations revealed that AOH1160 (the optimized analog) formed stable hydrogen bonds with Q131 and van der Waals contacts with L126 and Y133, reducing conformational flexibility in the IDCL loop [1] [9].
AOH1160’s chemical optimization employed structure-activity relationship (SAR) studies focusing on three regions:
Co-crystallography of PCNA with AOH1160-1LE (PDB: 8GL9) confirmed binding at the PIP-box cavity, with the naphthyl group occupying a hydrophobic subpocket and the diphenyl ether forming π-stacking with F126 [9]. The glycine linker allowed optimal orientation without steric clash.
Table 3: Key Analog Modifications and Effects
Region Modified | Analog Example | Effect on Potency/Stability |
---|---|---|
Naphthyl Group | Isoquinoline-1-carbonyl | Reduced solubility |
Glycine Linker | D-Valine substitution | Loss of activity |
Diphenyl Ether | meta-Methoxy (AOH1160-1LE) | ↑ Thermal stability (ΔTₘ +0.5°C) |
Final optimization yielded AOH1160 (C₂₅H₂₀N₂O₃), which exhibited 500 nM potency in cancer cells while sparing non-malignant cells—validating the success of structure-guided design [1] [2].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9